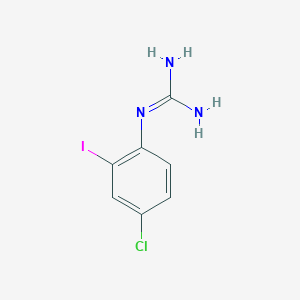
1-(4-Chloro-2-iodophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-iodophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-Chloro-2-iodophenyl)guanidine typically involves the reaction of 4-chloro-2-iodoaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. For example, catalytic guanylation of amines with carbodiimides can be employed to produce multisubstituted guanidines .
Chemical Reactions Analysis
1-(4-Chloro-2-iodophenyl)guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide can yield corresponding nitro compounds.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(4-Chloro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-(4-Chloro-2-iodophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Chlorophenyl)guanidine: Lacks the iodo substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chloro substituent, which can influence its chemical properties.
1-(4-Bromo-2-iodophenyl)guanidine: Contains a bromo substituent instead of chloro, which can alter its reactivity and interactions with biological targets.
The presence of both chloro and iodo substituents in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C7H7ClIN3 |
|---|---|
Molecular Weight |
295.51 g/mol |
IUPAC Name |
2-(4-chloro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
ZVOJFNQFDDOUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


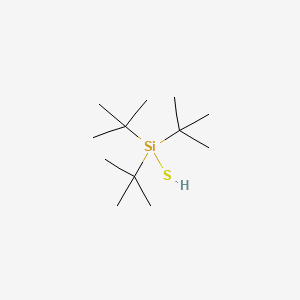
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
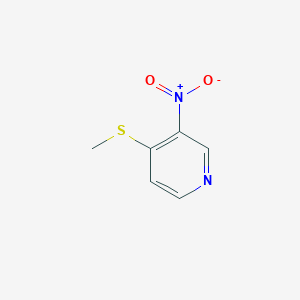
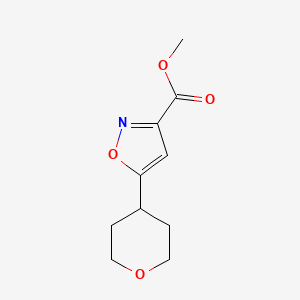
![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)
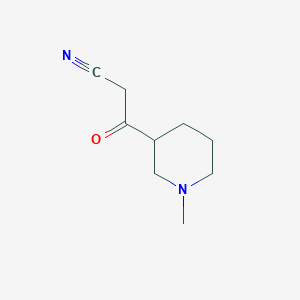

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
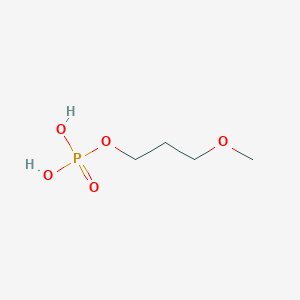
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
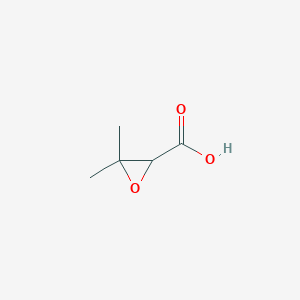
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
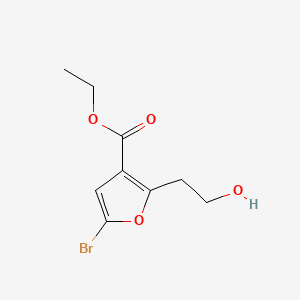
![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)
